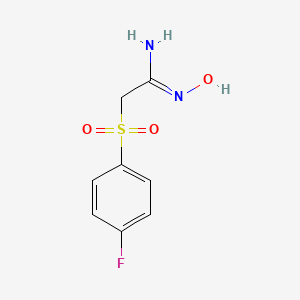

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPCRDRACVTHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938631 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-76-6 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Immunomodulatory Power of PF-06840003: A Technical Guide to its Mechanism of Action in Cancer

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a comprehensive technical overview of the mechanism of action for PF-06840003, a pivotal molecule in the landscape of cancer immunotherapy. While initial interest may have been directed towards alternative targets, extensive preclinical and clinical data have definitively identified PF-06840003 as a highly selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6] This guide will elucidate the critical role of IDO1 in tumor immune evasion and detail how PF-06840003 mechanistically counteracts this to restore anti-tumor immunity.

The Central Role of IDO1 in Tumor Immune Escape

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][6][7] In the context of oncology, IDO1 has emerged as a critical mediator of tumor-induced immunosuppression.[5][8][9][10] Many tumors overexpress IDO1, often in response to pro-inflammatory signals like interferon-gamma (IFNγ) within the tumor microenvironment.[6][8][11]

This overexpression has two profound consequences for the anti-tumor immune response:

-

Tryptophan Depletion: The accelerated degradation of tryptophan by IDO1 creates a localized environment of tryptophan starvation. Tryptophan is essential for the proliferation and function of immune cells, particularly effector T-cells. Its depletion leads to a state of anergy, or functional inactivation, in these crucial anti-tumor lymphocytes.[2]

-

Accumulation of Immunosuppressive Metabolites: The catabolism of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines.[2][11] Kynurenine and its downstream products actively suppress the immune system by promoting the generation and activity of regulatory T-cells (Tregs), which dampen the effector T-cell response, and by inducing apoptosis in other immune cell populations.[1][2]

This dual mechanism effectively creates an immunosuppressive shield around the tumor, allowing it to evade immune surveillance and destruction.

PF-06840003: A Highly Selective IDO1 Inhibitor

PF-06840003 (also known as EOS200271) is an orally bioavailable small molecule that has been extensively characterized as a potent and highly selective inhibitor of the IDO1 enzyme.[1][4][5][6] Its selectivity for IDO1 over other tryptophan-catabolizing enzymes, such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), is a key attribute, minimizing off-target effects.[11]

Molecular Mechanism of Inhibition

X-ray crystallography studies have revealed the precise binding mode of PF-06840003 to the active site of human IDO1.[6][7][12] Unlike many other IDO1 inhibitors that coordinate with the heme iron, PF-06840003 exhibits a novel binding mechanism.[6] It establishes multiple hydrogen bonds with amino acid residues within the enzyme's active site, inducing a conformational change that restricts the movement of a key structural loop (the JK-loop).[7] This conformational restriction effectively blocks the entry of the substrate, L-tryptophan, into the active site and narrows the passage for molecular oxygen, thereby potently inhibiting the catalytic activity of the enzyme.[7]

Caption: Molecular mechanism of PF-06840003 action on the IDO1 enzyme.

Reversal of Immune Suppression in Cancer Cells

By inhibiting IDO1, PF-06840003 effectively dismantles the tumor's immunosuppressive shield.[1][2] The primary consequences of this inhibition in the tumor microenvironment are:

-

Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of L-tryptophan, restoring its availability for immune cells.

-

Reduction of Kynurenine Production: PF-06840003 significantly decreases the concentration of immunosuppressive kynurenine metabolites.[5][8][11]

This shift in the metabolic landscape of the tumor microenvironment leads to the restoration of immune surveillance.[1] Specifically, PF-06840003 has been shown to:

-

Reverse T-cell anergy and restore T-cell proliferation and activation. [2][11][13]

-

Reduce the number and suppressive function of regulatory T-cells (Tregs). [1][2]

-

Increase the proliferation and activation of other immune cells, including dendritic cells (DCs) and natural killer (NK) cells. [2]

The net effect is a renewed and robust anti-tumor immune response.

Experimental Validation of PF-06840003's Mechanism of Action

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of IDO1 inhibitors like PF-06840003.

In Vitro Cellular Assays

This assay directly measures the ability of PF-06840003 to inhibit IDO1 activity in a cellular context.

Protocol:

-

Cell Culture: Culture human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), in appropriate media.

-

IDO1 Induction: Treat the cells with IFNγ to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Expose the IFNγ-stimulated cells to a range of concentrations of PF-06840003.

-

Kynurenine Measurement: After an incubation period, collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1 activity, is then measured using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

Data Analysis: The reduction in kynurenine levels in the presence of PF-06840003 is used to determine the half-maximal inhibitory concentration (IC50) of the compound.

| Cell Line | Treatment | PF-06840003 IC50 |

| HeLa | IFNγ-stimulated | 1.8 µM[14] |

| THP-1 | LPS/IFNγ-stimulated | 1.7 µM[14] |

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation.

Protocol:

-

Co-culture Setup: Establish a co-culture system with IDO1-expressing tumor cells (e.g., SKOV-3) and human T-lymphocytes.

-

Inhibitor Addition: Add varying concentrations of PF-06840003 to the co-culture.

-

T-cell Proliferation Measurement: T-cell proliferation can be quantified using several methods, such as:

-

[3H]-thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.

-

CFSE dilution: A fluorescent dye that is progressively diluted with each cell division, which can be measured by flow cytometry.

-

-

Analysis: An increase in T-cell proliferation in the presence of PF-06840003 demonstrates the reversal of IDO1-mediated immunosuppression. PF-06840003 has been shown to effectively rescue IDO1-induced T-cell anergy in this type of assay.[11][13]

In Vivo Models

Syngeneic mouse tumor models are crucial for evaluating the in vivo efficacy and mechanism of action of PF-06840003.

Experimental Workflow:

Caption: A typical workflow for assessing the in vivo efficacy of PF-06840003.

In these models, PF-06840003 has demonstrated the ability to reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and, with enhanced efficacy, in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.[5][8][11][13] The increased efficacy in combination therapies is attributed to the fact that checkpoint blockade can upregulate IFNγ, which in turn increases IDO1 expression, creating a resistance mechanism that PF-06840003 can then overcome.[5][8][11]

Clinical Significance and Future Directions

The potent and selective IDO1 inhibitory activity of PF-06840003 has led to its evaluation in clinical trials for various cancers, including malignant glioma.[1][15][16] A phase 1 study in patients with recurrent malignant glioma demonstrated that PF-06840003 was generally well-tolerated and showed evidence of a pharmacodynamic effect with durable clinical benefit in a subset of patients.[15]

The development of PF-06840003 and other IDO1 inhibitors represents a significant advancement in cancer immunotherapy. By targeting a key metabolic pathway of immune evasion, these agents have the potential to enhance the efficacy of other immunotherapies and expand the range of patients who can benefit from these treatments. Future research will continue to explore optimal combination strategies and predictive biomarkers to identify patients most likely to respond to IDO1 inhibition.

Conclusion

PF-06840003 is a highly selective and orally bioavailable inhibitor of IDO1, a critical enzyme hijacked by tumors to create an immunosuppressive microenvironment. By blocking the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites, PF-06840003 restores the function of anti-tumor immune cells. Its mechanism of action, validated through a suite of in vitro and in vivo assays, underscores the therapeutic potential of targeting metabolic pathways in cancer to overcome immune resistance.

References

-

Tumang J, Gomes B, Wythes M, et al. PF-06840003: A highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Abstract 4863. [Link].

- Pfizer Inc. (2017, May). IDO1 Inhibitor.

- Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics.

- National Cancer Institute. (n.d.). Definition of IDO-1 inhibitor PF-06840003. NCI Drug Dictionary.

- Patsnap Synapse. (n.d.).

- MedChemExpress. (n.d.). PF-06840003 (EOS200271).

- TargetMol. (n.d.). PF-06840003.

- Selleck Chemicals. (n.d.). PF-06840003 IDO/TDO inhibitor.

- Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma.

- iTeos Therapeutics. (2016, September 28). iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor. Pfizer.

- Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics, 17(12), 2530–2542.

- Crosignani, S., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617–9629.

- Galli, F., et al. (2019). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 8(8), e1610444.

- Pham, K. N., et al. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 142(1), 434–443.

- Tumang, J., et al. (2016). Abstract 4863: PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Cancer Research, 76(14 Supplement), 4863.

- Li, Y., et al. (2023). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Chemistry, 11, 1269395.

- ResearchGate. (n.d.). The co-crystal structure of the complex IDO1-PF06840003 (PDB code: 5WHR).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- AACR Journals. (2016, July 15).

Sources

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. Facebook [cancer.gov]

- 3. PF-06840003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PF-06840003 | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]

- 15. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor | Pfizer [pfizer.com]

PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor

This guide provides a comprehensive technical overview of PF-06840003, an investigational selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, scientists, and drug development professionals engaged in the fields of immuno-oncology and drug discovery.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor-mediated immune evasion.[1][2] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[3][4][5] In the tumor microenvironment, the overexpression of IDO1 by cancer cells, stromal cells, or immune cells leads to two key immunosuppressive events: the depletion of the essential amino acid tryptophan and the accumulation of its catabolite, kynurenine.[1][3]

Tryptophan is crucial for T-cell proliferation and function. Its depletion induces a state of anergy and apoptosis in effector T cells, thereby blunting the anti-tumor immune response.[6] Concurrently, the accumulation of kynurenine and its derivatives actively promotes an immunosuppressive milieu by inducing the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7][8] This dual mechanism of action makes IDO1 a compelling target for therapeutic intervention in oncology.

The inhibition of IDO1 is hypothesized to restore anti-tumor immunity by reversing the local tryptophan depletion and kynurenine accumulation, thereby reactivating effector T cells and diminishing the influence of immunosuppressive cell populations.[9][10] This approach holds promise both as a monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors targeting PD-1/PD-L1 or CTLA-4.[8][11]

The IDO1 Signaling Pathway and Points of Intervention

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, highlighting the point of intervention for inhibitors like PF-06840003.

Caption: The IDO1 pathway in the tumor microenvironment.

PF-06840003: A Profile of a Selective IDO1 Inhibitor

PF-06840003 (also known as EOS200271) is an orally available, small-molecule inhibitor of IDO1 with potential immunomodulating and antineoplastic activities.[10][12] It was identified and optimized by iTeos Therapeutics and subsequently licensed to Pfizer for clinical development.[9][12]

Chemical Properties and Structure

PF-06840003 is a hydroxyamidine.[10] It is a racemate, and its biological activity primarily resides in one of its enantiomers, PF-06840002.[13][14]

Mechanism of Action

PF-06840003 is a highly selective inhibitor of the IDO1 enzyme.[9][15] By targeting and binding to IDO1, it blocks the conversion of tryptophan to kynurenine.[10] This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment.[10][16][17] The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine are expected to restore the proliferation and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes, while reducing the population of tumor-associated regulatory T cells.[9][10]

The following diagram illustrates the proposed mechanism of action for PF-06840003.

Caption: Mechanism of action of PF-06840003.

Preclinical Data

PF-06840003 is a potent inhibitor of human, dog, and mouse IDO1 with IC50 values in the sub-micromolar to low micromolar range.[18] It has demonstrated high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[11] In co-culture assays, PF-06840003 has been shown to reverse IDO1-induced T-cell anergy.[11][16][17]

| Target | IC50 (μM) |

| Human IDO1 | 0.41[18] |

| Dog IDO1 | 0.59[18] |

| Mouse IDO1 | 1.5[18] |

In preclinical syngeneic mouse tumor models, oral administration of PF-06840003 led to a significant reduction in intratumoral kynurenine levels by over 80%.[16][17][19] This pharmacodynamic effect was associated with tumor growth inhibition, both as a monotherapy and, more pronouncedly, in combination with immune checkpoint inhibitors such as anti-PD-L1 antibodies.[9][11][19] The combination of PF-06840003 with anti-PD-L1 therapy is supported by the observation that anti-PD-L1 treatment can lead to an increase in IDO1 metabolic activity, providing a mechanistic rationale for the synergy.[11][19]

A key feature of PF-06840003 is its ability to penetrate the central nervous system (CNS).[8][16] This characteristic makes it a promising candidate for the treatment of brain malignancies like malignant glioma.[8][20][21]

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT02764151) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PF-06840003 in patients with recurrent malignant glioma.[12][15][22]

Key Findings from the Phase 1 Trial:

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | Not reached at doses up to 500 mg twice daily (BID)[15][22] |

| Safety Profile | Generally well-tolerated. One patient experienced dose-limiting toxicities (grade 4 alanine and aspartate aminotransferase elevations) at the 500 mg BID dose.[15][22] |

| Pharmacokinetics | The active enantiomer, PF-06840002, had a median time to maximum plasma concentration of 1.5-3.0 hours and a mean elimination half-life of 2 to 4 hours.[15][22] |

| CNS Penetration | The cerebrospinal fluid (CSF)-to-plasma ratio of PF-06840002 was 1.00, confirming excellent CNS penetration.[15][22] |

| Pharmacodynamics | At the 500 mg BID dose, a maximum mean inhibition of kynurenine production was observed.[15][22] |

| Preliminary Efficacy | Disease control was observed in 47% of patients, with a mean duration of stable disease of 32.1 weeks.[15][22] |

These encouraging results in a difficult-to-treat patient population underscore the potential of PF-06840003.

Experimental Protocols for the Characterization of IDO1 Inhibitors

The following section provides detailed, step-by-step methodologies for key experiments essential for the preclinical evaluation of IDO1 inhibitors like PF-06840003.

Workflow for IDO1 Inhibitor Characterization

The diagram below outlines a typical workflow for the screening and characterization of novel IDO1 inhibitors.

Caption: A generalized workflow for IDO1 inhibitor discovery and preclinical development.

In Vitro IDO1 Enzyme Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant IDO1. The production of N-formylkynurenine, the initial product of tryptophan catabolism, is quantified.

Methodology:

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbate and Methylene Blue (cofactors)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (e.g., PF-06840003) and control inhibitor (e.g., epacadostat)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure: a. Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbate, methylene blue, and catalase. b. Add the test compound at various concentrations to the wells of the microplate. Include vehicle control (e.g., DMSO) and a positive control inhibitor. c. Initiate the reaction by adding the recombinant IDO1 enzyme to each well. d. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid). f. Measure the absorbance of N-formylkynurenine at approximately 321 nm using a spectrophotometer. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality and Self-Validation: This direct enzymatic assay provides a clean assessment of a compound's ability to interact with and inhibit the target enzyme. The inclusion of a known inhibitor as a positive control validates the assay's performance.

Cell-Based IDO1 Functional Assay

Principle: This assay evaluates the ability of a test compound to inhibit IDO1 activity in a more physiologically relevant cellular context. IDO1 expression is induced in a cancer cell line, and the production of kynurenine in the culture medium is measured.[23][24]

Methodology:

-

Cell Line and Culture:

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[23][24] c. Remove the IFN-γ containing medium and replace it with fresh medium containing the test compound at various concentrations. d. Incubate for a further 24-48 hours. e. Collect the cell culture supernatant. f. Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) or by LC-MS/MS for higher sensitivity and specificity. g. Determine the IC50 value of the test compound.

Causality and Self-Validation: This cell-based assay confirms that the compound can penetrate the cell membrane and inhibit intracellular IDO1. Comparing the results with the enzymatic assay can provide insights into the compound's cell permeability and potential for off-target effects.

In Vivo Pharmacodynamic and Efficacy Studies

Principle: These studies assess the in vivo activity of the IDO1 inhibitor in a living organism, typically using a syngeneic mouse tumor model. The primary readouts are the reduction of kynurenine levels in the tumor and plasma (pharmacodynamics) and the inhibition of tumor growth (efficacy).

Methodology:

-

Animal Model:

-

Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the assessment of immune-mediated anti-tumor effects.

-

Implant a syngeneic tumor cell line that expresses IDO1 (e.g., CT26 colon carcinoma or GL261 glioma) subcutaneously or orthotopically.[26]

-

-

Procedure: a. Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, PF-06840003 monotherapy, immune checkpoint inhibitor monotherapy, and combination therapy). b. Administer the treatments according to the desired schedule (e.g., daily oral gavage for PF-06840003). c. For pharmacodynamic studies: At specific time points after treatment, collect blood and tumor samples to measure tryptophan and kynurenine levels by LC-MS/MS. d. For efficacy studies: Monitor tumor growth over time by caliper measurements. At the end of the study, tumors can be excised and analyzed for immune cell infiltration by flow cytometry or immunohistochemistry. e. Analyze the data to determine the effect of the treatment on the kynurenine/tryptophan ratio and tumor growth.

Causality and Self-Validation: The correlation between the pharmacodynamic effect (kynurenine reduction) and the anti-tumor efficacy provides strong evidence for the on-target activity of the IDO1 inhibitor. The inclusion of appropriate control groups is essential for validating the findings.

Conclusion

PF-06840003 is a promising, highly selective, and orally bioavailable IDO1 inhibitor with excellent CNS penetration. Its ability to potently inhibit IDO1, leading to a reduction in the immunosuppressive metabolite kynurenine, has been demonstrated in both preclinical models and in a Phase 1 clinical trial in patients with malignant glioma. The encouraging safety profile and preliminary signs of efficacy, particularly in a challenging disease indication, highlight the potential of PF-06840003 as a novel cancer immunotherapy. Further clinical investigation, both as a monotherapy and in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and development of next-generation IDO1 inhibitors.

References

- Pfizer Inc. (2017, May). IDO1 Inhibitor.

- Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research.

- Gallen, C., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology.

- Karakasheva, T. A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.

- OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.

- National Cancer Institute. Definition of IDO-1 inhibitor PF-06840003.

- Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work?

- Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology.

- Mondanelli, G., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. FEBS Journal.

- Platten, M., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology.

-

Mondanelli, G., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. FEBS Journal. Retrieved from [Link]

-

Gasparri, C., et al. (2022). Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. Ageing Research Reviews. Retrieved from [Link]

-

Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. Investigational New Drugs. Retrieved from [Link]

-

Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

-

Karakasheva, T. A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Retrieved from [Link]

-

Wikipedia. Indoleamine 2,3-dioxygenase. Retrieved from [Link]

-

Mckenzie, J., et al. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Cancer Research. Retrieved from [Link]

-

ResearchGate. PF-06840003: Structure + Racemate. Retrieved from [Link]

-

Gomes, B., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Tumang, J., et al. (2016). PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Cancer Research. Retrieved from [Link]

-

Tumang, J., et al. (2016). Abstract 4863: PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Cancer Research. Retrieved from [Link]

-

Gomes, B., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. Investigational New Drugs. Retrieved from [Link]

-

Gomes, B., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics. Retrieved from [Link]

-

ResearchGate. Virtual screening procedures and activity assays for IDO1 in vitro. Retrieved from [Link]

-

Reardon, D. A., et al. (2017). ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS. Neuro-Oncology. Retrieved from [Link]

-

Mckenzie, J., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. Retrieved from [Link]

-

BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

-

de Groot, M. H., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Retrieved from [Link]

-

Reardon, D. A., et al. (2017). ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS. Neuro-Oncology. Retrieved from [Link]

-

Röhrig, U. F., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. Retrieved from [Link]

Sources

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. Facebook [cancer.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor | Pfizer [pfizer.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. oncotarget.com [oncotarget.com]

- 24. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of PF-06840003

An In-Depth Technical Guide to the Discovery and Development of PF-06840003: A Selective IDO1 Inhibitor

Executive Summary

The discovery and development of PF-06840003, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), represents a significant endeavor in the field of immuno-oncology. This guide provides a comprehensive technical overview of the journey of PF-06840003, from the initial scientific rationale for targeting IDO1 to its preclinical validation and early clinical evaluation. We will explore the intricate mechanism of action, the strategic decisions behind the experimental designs, and the key data that have shaped its development trajectory. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.

The Rationale for Targeting IDO1 in Oncology

The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to evade the host immune system. One of the key metabolic pathways co-opted by tumors for immune suppression is the catabolism of the essential amino acid tryptophan.[1] Indoleamine 2,3-dioxygenase 1 (IDO1) is a central enzyme in this process, overexpressed in a wide range of cancers and associated with poor patient prognosis.[1][2][3]

IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[4] This enzymatic activity fosters an immunosuppressive TME through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan induces a state of anergy (unresponsiveness) in effector T-cells, which are critical for killing cancer cells.[5][6]

-

Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[4][5]

Therefore, inhibiting IDO1 presents a compelling therapeutic strategy to reverse this immunosuppressive state, restore T-cell function, and enhance the efficacy of the immune system in recognizing and eliminating tumor cells.[2][4] This hypothesis formed the foundational logic for initiating a drug discovery program to identify a selective IDO1 inhibitor.

Caption: Diagram of the IDO1-mediated immune suppression pathway targeted by PF-06840003.

Discovery and Optimization of PF-06840003 (EOS200271)

The journey to identify PF-06840003 (also known as EOS200271) began at iTeos Therapeutics, a company with expertise in targeting the tumor immune environment.[7] The process started with a high-throughput screening (HTS) campaign to identify novel chemical scaffolds with inhibitory activity against the IDO1 enzyme.

From this screening, a hit compound, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, was identified.[8][9] Through a meticulous structure-activity relationship (SAR) optimization process, medicinal chemists at iTeos identified and refined the molecule over a 15-month period, leading to the selection of PF-06840003 as the clinical candidate.[7][8]

A key finding during this phase was the discovery of PF-06840003's novel binding mode. X-ray crystallography revealed that, unlike many other IDO1 inhibitors that chelate the heme iron atom within the enzyme's active site, PF-06840003 does not.[8][9] This distinct, non-heme-binding interaction contributed to its high selectivity and favorable drug-like properties. The compound was exclusively licensed to Pfizer in December 2014 for further development.[2][7]

Preclinical Pharmacological Profile

A robust preclinical data package was essential to validate the therapeutic hypothesis and justify advancement into human trials. The evaluation of PF-06840003 was systematic, progressing from enzymatic assays to complex in vivo tumor models.

In Vitro Characterization

The initial step was to quantify the compound's potency and selectivity.

Potency and Selectivity: PF-06840003 demonstrated potent inhibition of the human IDO1 enzyme. Its selectivity was confirmed by testing against related tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO2), where it showed significantly lower activity.[1][8]

| Parameter | Value | Reference |

| hIDO-1 IC₅₀ | 0.15 µM / 0.41 µM | [10][11] |

| mIDO-1 IC₅₀ | 1.5 µM | [10] |

| Binding Mode | Non-heme binding | [8][9] |

| Selectivity | Highly selective for IDO1 over IDO2 and TDO2 | [1] |

Cellular Activity: The crucial next step was to confirm that enzymatic inhibition translated into functional activity in a cellular context. This was achieved by demonstrating that PF-06840003 could reverse IDO1-induced T-cell anergy in co-culture experiments.[3][5]

Protocol: In Vitro T-Cell Proliferation Assay

-

Cell Seeding: Co-culture human peripheral blood mononuclear cells (PBMCs) with an IDO1-expressing tumor cell line (e.g., IFN-γ stimulated HeLa cells).

-

Compound Addition: Add PF-06840003 at various concentrations to the co-culture wells. Include a vehicle control (DMSO) and a positive control (e.g., another known IDO1 inhibitor).

-

T-Cell Stimulation: Stimulate T-cell proliferation using an anti-CD3/CD28 antibody cocktail.

-

Incubation: Incubate the plates for 72-96 hours.

-

Proliferation Measurement: Assess T-cell proliferation using a standard method, such as ³H-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

-

Data Analysis: Quantify the reversal of proliferation inhibition as a function of PF-06840003 concentration to determine the EC₅₀.

In Vivo Efficacy and Pharmacodynamics

In vivo studies in mice bearing syngeneic tumors were conducted to assess the anti-tumor activity and pharmacodynamic (PD) effects of PF-06840003.

Pharmacodynamic Target Engagement: The primary PD biomarker for IDO1 inhibition is the ratio of kynurenine to tryptophan in plasma and tumor tissue. Oral administration of PF-06840003 in tumor-bearing mice led to a profound and dose-dependent reduction in intratumoral kynurenine levels by over 80%, confirming successful target engagement in a physiological setting.[3][5][11]

Anti-Tumor Efficacy: In multiple preclinical syngeneic tumor models, PF-06840003 demonstrated modest single-agent anti-tumor activity.[3][12] However, the true potential of the drug was unlocked when used in combination with immune checkpoint inhibitors. A key finding was that anti-PD-L1 therapy itself led to an increase in IDO1 activity, suggesting that IDO1 is a resistance mechanism to checkpoint blockade.[3] Consequently, combining PF-06840003 with anti-PD-L1 or anti-CTLA4 antibodies resulted in synergistic and robust inhibition of tumor growth.[3][5][12]

Caption: A streamlined workflow of the preclinical evaluation of PF-06840003.

ADME and Pharmacokinetic Profile

PF-06840003 was characterized by a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including good oral bioavailability.[5][8][9] Critically, preclinical studies predicted a long human half-life of 16-19 hours, supporting a once or twice-daily dosing regimen.[5][8][9] Furthermore, the molecule showed high penetration of the central nervous system (CNS), a property that would later inform the choice of indication for its first-in-human clinical trial.[1][12][13]

Clinical Development: The First-in-Human Study

Based on the compelling preclinical data, a Phase 1, first-in-human, open-label, multicenter study (NCT02764151) was initiated in 2016.[3][7]

Rationale for Indication Selection: The choice of recurrent malignant glioma as the initial patient population was a strategic decision.[7] Malignant gliomas are highly aggressive brain tumors with a dire prognosis and a significant unmet medical need. The decision was scientifically supported by PF-06840003's demonstrated ability to cross the blood-brain barrier in preclinical models.[13][14]

Study Design and Objectives: The primary goals of this dose-escalation study were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of PF-06840003.[7][15] Secondary objectives included assessing its pharmacokinetic profile and preliminary anti-tumor activity.[15]

| Phase 1 Trial (NCT02764151) Summary | |

| Title | A Phase 1 Study of PF-06840003 in Patients with Recurrent Malignant Glioma |

| Patient Population | 17 patients with recurrent malignant glioma |

| Dose Escalation Cohorts | 125 mg QD, 250 mg QD, 250 mg BID, 500 mg BID |

| Primary Endpoints | Safety, Tolerability, MTD, RP2D |

| Secondary Endpoints | Pharmacokinetics, Pharmacodynamics, Preliminary Efficacy |

Protocol: Clinical Pharmacodynamic Assessment

-

Sample Collection: Collect paired plasma and cerebrospinal fluid (CSF) samples from patients at pre-dose and various time points post-administration of PF-06840003.

-

Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to accurately quantify the concentrations of tryptophan and kynurenine in all collected samples.

-

Data Analysis: Calculate the kynurenine/tryptophan ratio for each time point.

-

Correlation: Correlate the changes in the kynurenine/tryptophan ratio with the administered dose and plasma/CSF concentrations of PF-06840003 to establish a dose-response relationship for target engagement.

Key Clinical Findings: The study found that PF-06840003, at doses up to 500 mg twice daily, was generally well-tolerated.[15] Importantly, the trial confirmed significant CNS penetration, with a CSF-to-plasma concentration ratio of 1.00.[15] Evidence of a pharmacodynamic effect was observed through the reduction of the kynurenine/tryptophan ratio. While the primary goal was not efficacy, a durable clinical benefit, in the form of stable disease, was observed in a subset of patients, with a mean duration of 32.1 weeks.[15]

Conclusion and Future Perspective

The development of PF-06840003 provides a clear and instructive example of a mechanism-driven approach to cancer drug discovery. Beginning with a strong biological rationale for inhibiting the IDO1 pathway, the program successfully identified a highly selective, orally bioavailable molecule with a novel binding mode. Rigorous preclinical testing validated its mechanism of action and demonstrated synergistic potential with checkpoint inhibitors, a cornerstone of modern immuno-oncology.

The first-in-human study in a challenging patient population not only established a favorable safety profile but also confirmed the key preclinical hypotheses regarding CNS penetration and pharmacodynamic target engagement. While the broader landscape of IDO1 inhibitors has faced challenges in later-stage trials, the story of PF-06840003 underscores the importance of meticulous science, strategic clinical design, and the persistent effort to overcome tumor-induced immune evasion. Further investigation, particularly in combination with other immunotherapies and in well-defined patient populations, will ultimately determine its place in the oncology armamentarium.

References

- Pfizer Inc. (2017). IDO1 Inhibitor.

- National Cancer Institute. Definition of IDO-1 inhibitor PF-06840003 - NCI Drug Dictionary.

- iTeos Therapeutics. (2016, September 28). iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor.

- Tumang, J., et al. (2016). PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. Cancer Research, 76(14 Suppl), Abstract nr 4863.

- Tumang, J., et al. (2016). PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. ResearchGate.

- Wen, P. Y., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. Investigational New Drugs, 38(6), 1784-1795.

- Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 5(1), 1-13.

- Garg, A. D., et al. (2019). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 8(12), e1631898.

- Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics, 17(12), 2530-2542.

- Crosignani, S., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617-9629.

- Crosignani, S., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry.

- Reardon, D. A., et al. (2017). A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS. Neuro-Oncology, 19(suppl_6), vi1-vi1.

- Reardon, D. A., et al. (2017). A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS. Neuro-Oncology.

- MedChemExpress. PF-06840003 (EOS200271).

- Tribioscience. PF-06840003, IDO1 inhibitor.

Sources

- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pfizer.com [pfizer.com]

- 8. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tribioscience.com [tribioscience.com]

- 12. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Profile of PF-06840003, a Selective IDO1 Inhibitor

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immunology, orchestrating an immunosuppressive microenvironment that facilitates tumor escape. PF-06840003 (also known as EOS200271) is an investigational, orally bioavailable, and highly selective small-molecule inhibitor of the IDO1 enzyme.[1][2][3] Preclinical data robustly demonstrate its ability to reverse IDO1-mediated immune suppression. In vitro, PF-06840003 restores T-cell proliferation in the face of IDO1 activity.[2][3] In vivo, it achieves significant target engagement, marked by a greater than 80% reduction in intratumoral kynurenine, the downstream product of IDO1 catalysis.[2][3][4] This potent pharmacodynamic effect translates into anti-tumor efficacy, particularly when used in combination with immune checkpoint inhibitors, for which IDO1 is a described resistance mechanism.[3][4] Notably, PF-06840003 exhibits excellent central nervous system (CNS) penetration, a key feature supporting its clinical investigation in brain malignancies such as malignant glioma.[2][5][6] This guide synthesizes the core preclinical data, providing the scientific rationale and technical methodologies that underpin the development of PF-06840003 as a promising immuno-oncology agent.

Introduction: IDO1 - A Critical Node in Tumor Immune Evasion

Tumors employ a variety of mechanisms to evade destruction by the host immune system.[7] One of the most potent is the metabolic manipulation of the tumor microenvironment (TME). The enzyme IDO1 is a central player in this process.[7][8]

The Kynurenine Pathway: Fueling Immune Tolerance IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites, collectively known as kynurenines.[8][9][10] This enzymatic activity fosters immunosuppression through two primary, synergistic mechanisms:

-

Tryptophan Depletion: The local depletion of Trp in the TME stalls the proliferation of effector T-cells, which are highly dependent on this amino acid for their function.[11][12]

-

Kynurenine Accumulation: The resulting catabolites, particularly kynurenine (Kyn), are not inert byproducts. They actively promote the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while inducing apoptosis in effector T-cells.[7][10][11]

Expression of IDO1 is often low in normal tissues but is upregulated in a wide array of cancers, frequently induced by inflammatory cytokines like interferon-gamma (IFN-γ), which is released by activated T-cells.[2][3][8] This creates a negative feedback loop where an initial anti-tumor immune response can trigger its own suppression. Consequently, high IDO1 expression is often correlated with a poor prognosis and resistance to other immunotherapies, including PD-1/PD-L1 checkpoint blockade.[3][4][9] This establishes a compelling rationale for targeting IDO1 to break this cycle of immune tolerance and restore effective anti-tumor immunity.[3]

PF-06840003: A Selective, Non-Heme-Binding IDO1 Inhibitor

PF-06840003 is an orally available hydroxyamidine and a highly selective inhibitor of IDO1.[2][11] Structurally, it is a racemate composed of two enantiomers: PF-06840002, which is the active inhibitor, and PF-06840001, which is inactive. The enantiomers rapidly interconvert in plasma.[13]

Mechanism of Action Unlike some early-generation inhibitors that chelate the heme iron in the enzyme's active site, PF-06840003 is a non-competitive inhibitor with respect to tryptophan and does not bind to the heme group.[12] Molecular modeling and simulation studies indicate that it binds to the active site, where it forms hydrogen bonds that restrict the flexibility of a key structural element known as the JK-loop.[14] This action effectively blocks the substrate access channel, preventing tryptophan from entering the catalytic site and thereby inhibiting enzyme activity.[14] This specific, non-heme-binding mechanism contributes to its high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 or TDO.[12]

In Vitro Characterization: Demonstrating Reversal of Immune Suppression

The primary goal of in vitro characterization is to confirm direct enzyme inhibition and, critically, to demonstrate that this inhibition translates into a functional reversal of IDO1-mediated immunosuppression at a cellular level.

Biochemical Potency & Selectivity

Methodology: Enzymatic Inhibition Assay

-

Enzyme Source: Recombinant human, dog, or mouse IDO1 enzyme is purified.

-

Assay Buffer: A standard reaction buffer is prepared containing L-tryptophan (substrate), methylene blue (redox cofactor), ascorbic acid (reductant), and catalase (to remove hydrogen peroxide).[15]

-

Incubation: The enzyme is pre-incubated with varying concentrations of PF-06840003.

-

Reaction Initiation: The reaction is started by the addition of L-tryptophan.

-

Detection: After a set incubation period, the reaction is stopped, and the production of N-formylkynurenine (the direct product) is quantified, often through a colorimetric reaction or by HPLC.

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Rationale: This cell-free assay provides a direct measure of the compound's potency against the purified enzyme target, isolated from the complexities of a cellular environment. Testing against enzymes from different species is crucial for validating the animal models used in later in vivo studies.

| Target Enzyme | IC50 (μM) |

| Human IDO1 (hIDO1) | 0.41 |

| Dog IDO1 (dIDO1) | 0.59 |

| Mouse IDO1 (mIDO1) | 1.5 |

| Table 1: Biochemical potency of PF-06840003 against IDO1 from different species.[16] |

Cellular Functional Activity

Methodology: T-Cell Proliferation Co-Culture Assay

-

IDO1-Expressing Cells: A human tumor cell line, such as HeLa, is stimulated with IFN-γ to induce high levels of IDO1 expression.

-

Co-Culture Setup: Peripheral blood mononuclear cells (PBMCs), containing T-cells, are isolated from healthy donors and are co-cultured with the IFN-γ-stimulated HeLa cells.

-

Treatment: Varying concentrations of PF-06840003 are added to the co-culture wells.

-

T-Cell Stimulation: T-cells are stimulated to proliferate using an anti-CD3 antibody or other mitogens.

-

Proliferation Readout: After several days, T-cell proliferation is measured, typically by quantifying the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or using a dye-dilution assay (e.g., CFSE).

-

Analysis: The concentration of PF-06840003 required to restore T-cell proliferation to 50% of the control (no IDO1-expressing cells) level is determined.

Rationale: This experiment is a critical functional validation. It mimics the immunosuppressive TME by using IDO1-expressing tumor cells to suppress T-cell activity. Demonstrating the reversal of this suppression (anergy) confirms that the compound's enzymatic inhibition is sufficient to produce a meaningful biological effect on immune cells.[2][3]

| Cellular Assay Model | IC50 (μM) |

| HeLa Cellular Assay | 1.8 |

| LPS/IFN-γ Stimulated THP-1 Cells | 1.7 |

| Table 2: Cellular potency of PF-06840003 in reversing IDO1-mediated suppression.[16] |

In Vivo Preclinical Efficacy and Pharmacodynamics

In vivo studies are designed to answer two fundamental questions: Does the drug engage its target in a living organism? And does that target engagement lead to a therapeutic anti-tumor effect?

Pharmacodynamic (PD) Target Engagement

Methodology: Kynurenine Measurement in Syngeneic Tumor Models

-

Model System: Syngeneic mouse models (e.g., BALB/c mice bearing CT26 colon carcinoma tumors) are established. These models use immunocompetent mice, which are essential for studying immunotherapies.

-

Dosing: Once tumors are established, mice are treated with single or multiple oral doses of PF-06840003.

-

Sample Collection: At various time points post-dosing, plasma and tumor tissue are harvested.

-

Bioanalysis: Tryptophan and kynurenine levels in the samples are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: The Kyn/Trp ratio is calculated and compared between treated and vehicle control groups to determine the percentage of IDO1 inhibition.

Rationale: Measuring the levels of the substrate (Trp) and product (Kyn) is the most direct method to confirm in vivo target engagement. A significant reduction in intratumoral kynurenine levels provides definitive evidence that the drug has reached the tumor at sufficient concentrations to inhibit IDO1 activity. Preclinical studies consistently showed that PF-06840003 reduced intratumoral kynurenine by over 80%.[2][3][4][5]

Anti-Tumor Efficacy in Combination Therapy

Methodology: Syngeneic Tumor Growth Inhibition Studies

-

Model System: As above, immunocompetent mice bearing syngeneic tumors (e.g., CT26 colon, B16F10 melanoma, or GL261 glioma) are used.

-

Treatment Groups: Mice are randomized into cohorts receiving:

-

Vehicle Control

-

PF-06840003 monotherapy

-

Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) monotherapy

-

Combination of PF-06840003 and the checkpoint inhibitor

-

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control.

Rationale: This experimental design is the cornerstone of preclinical immuno-oncology. It assesses not only the standalone activity of the drug but also its potential for synergy with established immunotherapies. A key finding for PF-06840003 is its enhanced efficacy when combined with PD-(L)1 blockade.[4][5] Mechanistically, this is supported by data showing that anti-PD-L1 therapy can itself lead to an IFN-γ-mediated increase in IDO1 activity, creating an adaptive resistance mechanism that IDO1 inhibition can then overcome.[4]

| Treatment | Tumor Growth Inhibition (TGI) | Key Finding |

| PF-06840003 (Monotherapy) | Moderate | Demonstrates single-agent activity.[4][5] |

| Anti-PD-L1 (Monotherapy) | Moderate | Baseline efficacy of checkpoint blockade. |

| PF-06840003 + Anti-PD-L1 | Significant / Synergistic | Combination is superior to either agent alone.[1][3][4] |

| Table 3: Representative summary of in vivo anti-tumor efficacy in syngeneic models. |

Pharmacokinetics and CNS Penetration

A drug's efficacy is critically dependent on its ability to reach the target tissue at therapeutic concentrations. PF-06840003 is characterized by favorable pharmacokinetic (PK) properties.

Key PK Characteristics:

-

Oral Bioavailability: The compound is well-absorbed after oral administration, enabling convenient clinical dosing.[2][3]

-

Half-Life: Preclinical predictions suggested a favorable human half-life of 16-19 hours.[2][3] A Phase 1 clinical study in glioma patients found a shorter mean elimination half-life of 2-4 hours for the active enantiomer, PF-06840002, supporting twice-daily (BID) dosing schedules.[5][6][17]

-

CNS Penetration: One of the most significant features of PF-06840003 is its ability to cross the blood-brain barrier.[2][14] The Phase 1 study in recurrent malignant glioma patients confirmed this, demonstrating a cerebrospinal fluid (CSF)-to-plasma ratio of 1.00 for the active enantiomer.[5][6][17]

Rationale & Significance: The excellent CNS penetration is a critical differentiator for PF-06840003. Glioblastoma and other brain tumors express high levels of IDO1, and the ability to effectively inhibit the target within the brain parenchyma is essential for therapeutic activity in these indications. This property, combined with synergistic preclinical data with radiation and temozolomide, provided a strong basis for its clinical evaluation in brain cancer.[2][5]

| Parameter | Value/Observation | Source |

| Administration Route | Oral | [2][3] |

| Predicted Human T1/2 | 16-19 hours | [2][3] |

| Observed Human T1/2 (PF-06840002) | 2-4 hours | [6][17] |

| Human Tmax (PF-06840002) | 1.5-3.0 hours | [6][17] |

| CSF-to-Plasma Ratio (Human) | 1.00 | [6][17] |

| Table 4: Summary of key pharmacokinetic parameters for PF-06840003. |

Conclusion and Future Directions

The preclinical data for PF-06840003 establish it as a potent, selective, and orally bioavailable inhibitor of IDO1. The scientific narrative is logical and robust: it effectively inhibits its enzymatic target, reverses IDO1-mediated T-cell suppression in functional assays, and demonstrates significant anti-tumor efficacy in vivo, particularly in combination with immune checkpoint inhibitors. Its excellent penetration of the central nervous system is a standout feature that distinguishes it from many other immuno-oncology agents and makes it a compelling candidate for treating brain tumors.

While the broader field of IDO1 inhibitors has faced clinical setbacks, the unique properties and strong preclinical rationale behind PF-06840003, especially in the context of CNS malignancies, underscore the continued importance of investigating this therapeutic target. Future research will likely focus on optimizing combination strategies and identifying patient populations most likely to benefit from the restoration of immune surveillance via IDO1 inhibition.

References

- Pfizer Inc. (2017, May). IDO1 Inhibitor.

- National Cancer Institute. Clinical Trials Using IDO1 Inhibitor.

- Li, F., Zhang, R., & Li, Y. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology.

- National Cancer Institute. Definition of IDO-1 inhibitor PF-06840003. NCI Drug Dictionary.

- ResearchGate. List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors.

- Polo, C., et al. (2018). The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology.

- Tumang, J., et al. (2016). PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors.

- Max Planck Institute. (2026, January 9). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies.

- Tumang, J., et al. (2016). Abstract 4863: PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. AACR Journals.

- Gomes, B., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics.

- Chen, Y., et al. (2021).

- Zhai, L., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer.

- Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. ProQuest.

- van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research.

- Prendergast, G. C., et al. (2017).

- Ye, Z., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.

- Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma.

- Wang, Y., et al. (2025). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Chemistry.

- Reardon, D. A., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. PubMed.

- MedChemExpress. PF-06840003 (EOS200271) | IDO-1 Inhibitor.

- Gomes, B., et al. (2018). PF-06840003: Structure + Racemate.

- Dolusic, E., et al. (2017). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 9. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 10. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - ProQuest [proquest.com]

Methodological & Application

Application Notes & Protocols for the IDO1 Inhibitor PF-06840003 in Cell Culture

Section 1: Introduction and Critical Target Clarification

PF-06840003 (also known as EOS200271) is a potent, selective, and orally bioavailable small molecule inhibitor.[1][2][3] It is crucial for researchers to note that PF-06840003 is a well-characterized inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , not a KAT6 inhibitor.[4][5][6][7] The investigational KAT6A inhibitor from Pfizer is designated PF-07248144.[8] This guide is exclusively focused on the correct application of PF-06840003 as an IDO1 inhibitor in cell culture experiments.

IDO1 is a heme-containing enzyme that serves as a critical immune checkpoint.[9][10] In the tumor microenvironment, cancer cells and antigen-presenting cells can upregulate IDO1, often in response to inflammatory signals like interferon-gamma (IFN-γ).[2][9] IDO1 initiates the first and rate-limiting step of tryptophan catabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine.[9][10][11] This process has two major immunosuppressive consequences:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to its availability.[5][9]

-

Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, actively promote the differentiation and function of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, further suppressing the anti-tumor immune response.[7][12]

By inhibiting IDO1, PF-06840003 aims to reverse this immunosuppressive mechanism, restore local tryptophan levels, decrease kynurenine production, and thereby enhance the immune system's ability to recognize and eliminate tumor cells.[4][6]

Section 2: Mechanism of Action of PF-06840003

PF-06840003 is a highly selective inhibitor of the IDO1 enzyme.[3] Preclinical studies demonstrate its ability to reverse IDO1-induced T-cell anergy in vitro and reduce intratumoral kynurenine levels by over 80% in mouse models.[2][6] The primary cellular consequence of effective IDO1 inhibition by PF-06840003 is the blockade of tryptophan conversion to kynurenine.[5] This action restores the functional activity of immune cells, including dendritic cells (DCs) and T lymphocytes, and reduces the population of immunosuppressive Tregs within the tumor microenvironment.[4][5]

The downstream signaling effects of IDO1 activity are primarily mediated by the GCN2 kinase and the aryl hydrocarbon receptor (AhR).[7] Tryptophan depletion activates the GCN2 stress-response pathway, leading to T-cell anergy and apoptosis, while kynurenine acts as a ligand for AhR, promoting the generation of Tregs.[7][10] PF-06840003's inhibition of IDO1 prevents both of these immunosuppressive signaling cascades from being initiated.

Caption: General experimental workflow for PF-06840003.

Self-Validating System & Trustworthiness:

-

Orthogonal Assays: Confirm your findings using multiple assays. For example, a decrease in kynurenine (Protocol 4.1) should correlate with an increase in T-cell proliferation (Protocol 4.2).

-

Dose-Response: A hallmark of a specific inhibitor is a clear dose-dependent effect. Always test a range of concentrations to generate a full curve. [13]* Cytotoxicity Check: Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) using the same cell line, inhibitor concentrations, and incubation time. This ensures that the observed effects are due to specific inhibition of IDO1 and not general toxicity. [14]* Appropriate Controls:

-

Vehicle Control: Cells treated with the highest volume of DMSO used. This is non-negotiable.

-

Negative Control: An un-induced cell line (no IFN-γ) or a cell line known not to express IDO1. This confirms that the effect of the inhibitor is dependent on the presence of the target enzyme.

-

Positive Control: If available, a known IDO1 inhibitor like Epacadostat can be used as a benchmark.

-

Section 6: Data Summary

The following table summarizes key quantitative data for using PF-06840003 in cell culture.

| Parameter | Recommended Value / Range | Notes |

| Stock Solution Conc. | 10 mM in 100% DMSO | Store at -80°C in single-use aliquots. [1] |

| Final DMSO Conc. | < 0.1% (v/v) | Higher concentrations can cause off-target effects. |

| Cellular IC50 (HeLa) | ~1.8 µM | For inhibition of kynurenine production. [1][3][15] |

| Cellular IC50 (THP-1) | ~1.7 µM | For inhibition of kynurenine production. [3][15] |

| Working Conc. Range | 0.1 µM - 20 µM | A starting point for dose-response experiments. |

| IFN-γ Induction Conc. | 50 - 100 ng/mL | For inducing IDO1 expression in cell lines like HeLa. |

| Incubation Time | 16 - 72 hours | Dependent on the specific assay (kynurenine vs. proliferation). |

Section 7: Conclusion

PF-06840003 is a selective and potent research tool for investigating the role of the IDO1 pathway in cancer immunology and other biological processes. By carefully preparing the compound, designing well-controlled experiments, and validating on-target activity through direct measurement of kynurenine, researchers can generate robust and reliable data. The protocols and best practices outlined in this guide provide a comprehensive framework for the successful application of PF-06840003 in a cell culture setting, enabling further exploration of IDO1 as a therapeutic target.

References

-

National Cancer Institute. Definition of IDO-1 inhibitor PF-06840003. NCI Drug Dictionary. [Link]

-

Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. PMC - PubMed Central. [Link]

-

Gomes, B., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. PubMed. [Link]

-

Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

-

American Association for Cancer Research Journals. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics. [Link]

-

Cloughesy, T. F., et al. (2020). A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma. PubMed. [Link]

-

Das, N. M., et al. (2022). Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity. National Institutes of Health. [Link]

-

Kincaid, V. A., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. PNAS. [Link]

-

Washington University School of Medicine in St. Louis. (2022). Drug triggers immune cells to attack prostate cancer. [Link]

-

ICE Bioscience. (2024). KAT6A inhibitor screening cascade to facilitate novel drug discovery. [Link]

-

AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

-

Tumang, J., et al. (2016). PF-06840003: a highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors. ResearchGate. [Link]

-

National Institutes of Health. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS. [Link]

-

Insilico Medicine. KAT6. [Link]

-

Liu, X., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. PubMed Central. [Link]

-